molecular formula C22H23N3O2 B6776615 N-[1-(pyridine-4-carbonyl)piperidin-4-yl]-7,8-dihydronaphthalene-2-carboxamide

N-[1-(pyridine-4-carbonyl)piperidin-4-yl]-7,8-dihydronaphthalene-2-carboxamide

Cat. No.: B6776615
M. Wt: 361.4 g/mol
InChI Key: BAKOZKCZDNCQOM-UHFFFAOYSA-N
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Description

N-[1-(pyridine-4-carbonyl)piperidin-4-yl]-7,8-dihydronaphthalene-2-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a dihydronaphthalene moiety

Properties

IUPAC Name

N-[1-(pyridine-4-carbonyl)piperidin-4-yl]-7,8-dihydronaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-21(19-6-5-16-3-1-2-4-18(16)15-19)24-20-9-13-25(14-10-20)22(27)17-7-11-23-12-8-17/h1,3,5-8,11-12,15,20H,2,4,9-10,13-14H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKOZKCZDNCQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=CC(=C2)C(=O)NC3CCN(CC3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridine-4-carbonyl)piperidin-4-yl]-7,8-dihydronaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions, often using pyridine-4-carbonyl chloride as a reagent.

    Formation of the Dihydronaphthalene Moiety: This can be achieved through hydrogenation reactions of naphthalene derivatives.

    Coupling Reactions: The final step involves coupling the piperidine and pyridine moieties with the dihydronaphthalene carboxamide through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridine-4-carbonyl)piperidin-4-yl]-7,8-dihydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Pyridine-4-carbonyl chloride for nucleophilic substitution, and halogenated solvents for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides, alkyl groups, or nitro groups.

Scientific Research Applications

N-[1-(pyridine-4-carbonyl)piperidin-4-yl]-7,8-dihydronaphthalene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its pharmacological properties.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Drug Discovery: Serves as a lead compound in the development of new drugs, particularly for its potential anticancer, antiviral, and anti-inflammatory activities.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(pyridine-4-carbonyl)piperidin-4-yl]-7,8-dihydronaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: A piperidine alkaloid with anticancer properties.

    Matrine: Another piperidine alkaloid with antiproliferative effects on cancer cells.

Uniqueness

N-[1-(pyridine-4-carbonyl)piperidin-4-yl]-7,8-dihydronaphthalene-2-carboxamide is unique due to its combination of a piperidine ring, a pyridine ring, and a dihydronaphthalene moiety. This structural complexity provides it with a diverse range of chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug discovery.

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